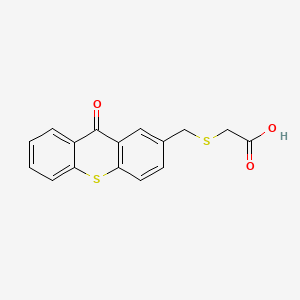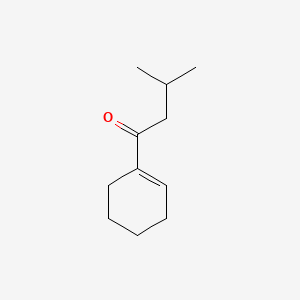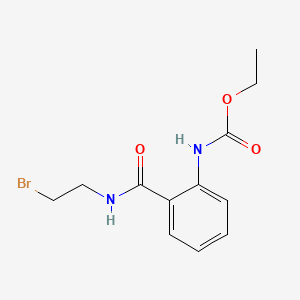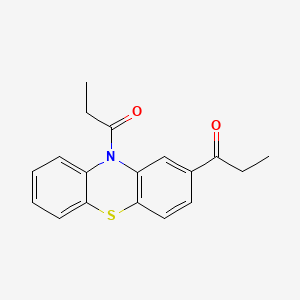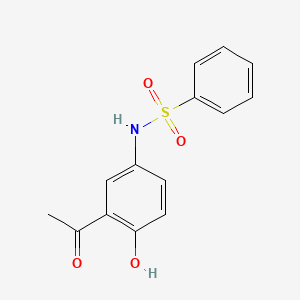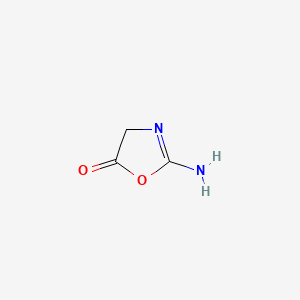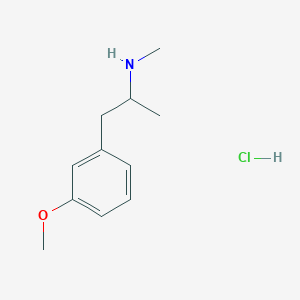![molecular formula C28H29O5P B1622891 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;[methyl(phenoxy)phosphoryl]oxybenzene CAS No. 68664-06-2](/img/structure/B1622891.png)
4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;[methyl(phenoxy)phosphoryl]oxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4,4’-(1-methylethylidene)bis-, polymer with diphenyl methylphosphonate is a complex polymeric compound. It is known for its unique structural properties and is widely used in various industrial applications. The compound is formed by the polymerization of phenol, 4,4’-(1-methylethylidene)bis- with diphenyl methylphosphonate, resulting in a polymer with significant thermal stability and flame retardant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenol, 4,4’-(1-methylethylidene)bis-, polymer with diphenyl methylphosphonate typically involves a polycondensation reaction. This reaction occurs between phenol, 4,4’-(1-methylethylidene)bis- and diphenyl methylphosphonate under controlled conditions. The reaction is usually catalyzed by an acid or base catalyst and conducted at elevated temperatures to facilitate the polymerization process.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then maintained under these conditions for a specific period to ensure complete polymerization. The resulting polymer is then purified and processed into the desired form for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4,4’-(1-methylethylidene)bis-, polymer with diphenyl methylphosphonate undergoes several types of chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: The polymer can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenolic derivatives, while substitution reactions can introduce new functional groups into the polymer structure.
Applications De Recherche Scientifique
Phenol, 4,4’-(1-methylethylidene)bis-, polymer with diphenyl methylphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a flame retardant additive in various polymeric materials.
Biology: The polymer’s biocompatibility makes it suitable for certain biomedical applications.
Medicine: It is explored for use in drug delivery systems due to its stability and compatibility with various drugs.
Industry: The polymer is widely used in the production of flame-retardant materials, coatings, and adhesives.
Mécanisme D'action
The mechanism by which phenol, 4,4’-(1-methylethylidene)bis-, polymer with diphenyl methylphosphonate exerts its effects is primarily through its thermal stability and flame retardant properties. The polymer acts by forming a protective char layer on the surface of the material, which prevents the spread of flames. This char layer acts as a barrier, reducing heat transfer and slowing down the combustion process.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4,4’-(1-methylethylidene)bis-:
Diphenyl methylphosphonate: This compound is used in the synthesis of various flame retardant materials.
Uniqueness
Phenol, 4,4’-(1-methylethylidene)bis-, polymer with diphenyl methylphosphonate is unique due to its combined properties of thermal stability and flame retardancy. Unlike other similar compounds, this polymer offers a balanced combination of these properties, making it highly effective in applications requiring both.
Propriétés
Numéro CAS |
68664-06-2 |
|---|---|
Formule moléculaire |
C28H29O5P |
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;[methyl(phenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C15H16O2.C13H13O3P/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-17(14,15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h3-10,16-17H,1-2H3;2-11H,1H3 |
Clé InChI |
BGOVZUITOWENCB-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


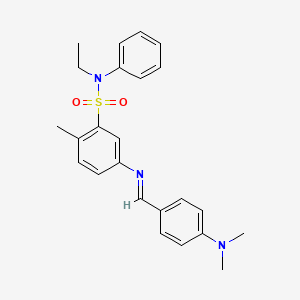
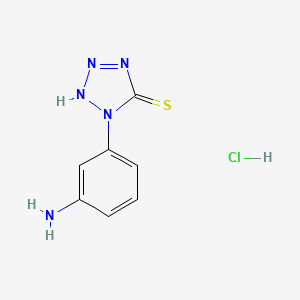
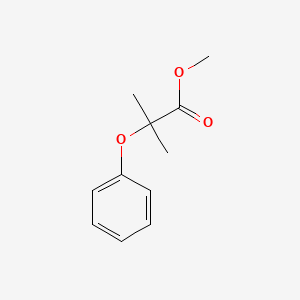
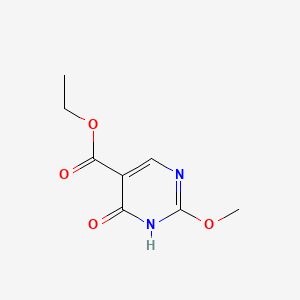
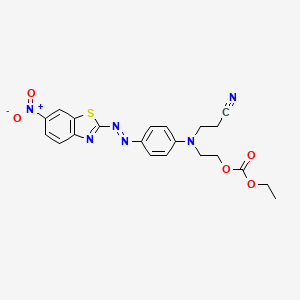
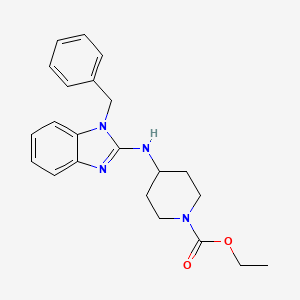
![1-[1-(Phenylmethyl)-4-piperidinyl]-1H-benzimidazole](/img/structure/B1622817.png)
